Aloin

Description

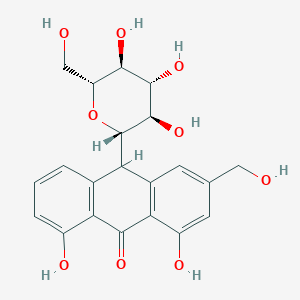

Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14?,17-,19+,20-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-CGISPIQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8015-61-0 |

Source

|

| Record name | Alloin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008015610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Aloin's Mechanism of Action in Cancer Cells: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Aloin, a natural anthraquinone glycoside derived from the Aloe plant, has demonstrated significant anti-tumor effects across a variety of cancer cell lines. Its mechanism of action is pleiotropic, involving the induction of apoptosis, cell cycle arrest, and modulation of autophagy through the regulation of multiple critical signaling pathways. This document provides a comprehensive overview of the molecular mechanisms underlying aloin's anticancer activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades involved. Aloin primarily exerts its effects by generating reactive oxygen species (ROS) and modulating the PI3K/Akt/mTOR and MAPK signaling pathways. It also targets the High Mobility Group Box 1 (HMGB1) protein, inhibiting its expression and release, thereby suppressing downstream pro-survival signals. This guide consolidates current research to serve as a technical resource for professionals in oncology and drug development.

Core Mechanisms of Antineoplastic Action

Aloin's efficacy against cancer cells stems from its ability to interfere with fundamental cellular processes required for tumor growth and survival. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and regulation of cellular degradation pathways (autophagy).

Induction of Apoptosis

Aloin is a potent inducer of apoptosis in numerous cancer cell lines.[1][2] This is achieved through both intrinsic (mitochondrial) and extrinsic pathways. A key initiating event is the generation of reactive oxygen species (ROS).[2] This oxidative stress leads to the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[2][3]

In lung cancer A549 cells, aloin treatment leads to elevated cytosolic Ca2+ levels and the activation of pro-apoptotic Bcl-2 family proteins.[2] In gastric cancer cells, aloin treatment results in characteristic apoptotic nuclear morphology and an increased apoptotic rate in a dose-dependent manner, confirmed by the cleavage of PARP and downregulation of pro-caspase3.[1][4][5]

Cell Cycle Arrest

Aloin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S and G2/M phases.[6][7] In human cervical carcinoma HeLaS3 cells, aloin causes S phase arrest.[7] Similarly, in ovarian cancer SKOV3 cells, aloesin (a related compound) arrests the cell cycle at the S-phase.[8][9] In gastric cancer cell lines BGC-823 and HGC-27, aloin induces arrest at both the S and G2 phases by reducing the expression of cyclin D1.[6] In breast cancer cells, aloin's cytotoxic effects are marked by a reduction in cells undergoing mitosis, which is associated with the downregulation of cyclin B1 protein expression.[10][11]

Modulation of Autophagy

Autophagy is a cellular process of self-degradation that can either promote cell survival or cell death. Aloin has been shown to induce autophagic flux in osteosarcoma and breast cancer cells.[12][13][14] In osteosarcoma cell lines, aloin promotes the formation of autophagosomes and enhances autophagic flux, which contributes to its apoptotic effects.[12] This process is linked to the inhibition of the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy.[12] In breast cancer cells, particularly those with mutant p53 that are resistant to conventional apoptosis, autophagy represents an alternative pathway for aloin-induced cell death.[13][14] This is evidenced by the formation of autophagosomes and an upregulation of autophagy markers like beclin 1 and LC3BII/LC3I.[13][14]

Key Signaling Pathways Modulated by Aloin

Aloin's effects on apoptosis, cell cycle, and autophagy are orchestrated through its interaction with several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. Aloin has been consistently shown to inhibit this pathway.[12][15] In osteosarcoma, aloin inhibits the proliferation of cancer cells by downregulating the PI3K/Akt/mTOR pathway, which in turn increases autophagic flux and promotes apoptosis.[12] Similarly, in gastric cancer, aloin inhibits the activation of the Akt-mTOR-P70S6K signaling pathway, and blocking Akt activation enhances aloin-induced apoptosis.[1][4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, plays a complex role in cancer. Aloin's effect on this pathway is context-dependent. In gastric cancer cells, aloin treatment enhances the phosphorylation (activation) of the pro-apoptotic p38 and JNK pathways while decreasing the phosphorylation of the pro-survival ERK pathway.[5] Inhibiting ERK activation was shown to enhance aloin-induced apoptosis.[5] In lung cancer cells, aloin-induced apoptosis is dependent on ROS and the activation of c-Jun/p38.[2] Conversely, in ovarian cancer, aloesin is reported to exert its anticancer effect by inhibiting the phosphorylation of MAPK family members.[8][9]

HMGB1-Mediated Pathways

High Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, can promote cancer cell proliferation, migration, and survival. Aloin has been shown to inhibit both the expression and the release of HMGB1 in gastric and melanoma cancer cells.[1][4][16] By reducing extracellular HMGB1, aloin prevents the activation of its receptor, RAGE, and downstream signaling cascades, including the Akt-mTOR and ERK pathways.[1][16] Knockdown of HMGB1 in cancer cells was found to enhance the apoptotic effects of aloin, confirming HMGB1 as a key therapeutic target of the compound.[1][16]

Quantitative Data on Aloin's Efficacy

The cytotoxic and antiproliferative effects of aloin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency.

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Cervical Cancer | HeLaS3 | IC50 | 97 µM | [7] |

| Cervical Cancer | HeLaS3 | Apoptosis Rate | 24% (at 97 µM) | [7] |

| Breast Cancer | MCF-7 (ErbB-2 neg) | IC50 | 60 µg/ml | [10][11] |

| Breast Cancer | SKBR-3 (ErbB-2 pos) | IC50 | 150 µg/ml | [10][11] |

| Gastric Cancer | HGC-27 | Apoptosis Rate | Dose-dependent increase | [1][4] |

| Gastric Cancer | MKN-28 | Viability | Dose-dependent decrease | [5] |

| Melanoma | A375 | Apoptosis | Induced at 100 µM | [16] |

Detailed Experimental Protocols

The findings described in this paper are based on a set of standard and reproducible in vitro assays.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HGC-27, MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and cultured for 24 hours to allow for attachment.

-

Treatment: Cells are treated with various concentrations of aloin (e.g., 0, 100, 200, 400 µg/ml) or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[1][13]

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are cultured and treated with aloin as described for the viability assay.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are scored as early apoptotic, and Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.[1][4]

Western Blotting

-

Protein Extraction: Following treatment with aloin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, PARP, HMGB1, β-actin).[1][4]

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion and Future Directions

Aloin exhibits robust anticancer activity through a multi-targeted mechanism of action. By inducing ROS production, it triggers apoptotic cell death and modulates key signaling pathways such as PI3K/Akt/mTOR and MAPK, while also suppressing the pro-tumorigenic effects of HMGB1. The ability of aloin to induce cell cycle arrest further contributes to its antiproliferative effects. The data suggest that aloin is a promising candidate for further preclinical and clinical investigation. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and potential synergistic effects when combined with standard chemotherapeutic agents. Elucidating the precise molecular interactions and identifying direct protein targets will be crucial for optimizing its therapeutic application in oncology.

References

- 1. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aloin promotes A549 cell apoptosis via the reactive oxygen species‑mitogen activated protein kinase signaling pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Aloin induces apoptosis via regulating the activation of MAPKs signaling pathway in human gastric cancer cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and associated cell signalling pathways underlying the anticancer properties of phytochemical compounds from Aloe species (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of a natural anthracycline analog (Aloin) involve altered activity of antioxidant enzymes in HeLaS3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. greenmedinfo.com [greenmedinfo.com]

- 11. Cytotoxicity of a natural anthraquinone (Aloin) against human breast cancer cell lines with and without ErbB-2: topoisomerase IIalpha coamplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autophagy in antitumor activity of aloin for breast cancer cells compared with doxorubicin | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Aloin promotes cell apoptosis by targeting HMGB1-TLR4-ERK axis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aloin Antioxidant Activity Assays

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies used to evaluate the antioxidant activity of aloin, a primary active compound found in Aloe vera. It includes detailed experimental protocols for common assays, a summary of quantitative data from various studies, and visualizations of experimental workflows and molecular mechanisms.

Aloin, an anthraquinone-C-glycoside, is recognized for its diverse pharmacological properties, including potent antioxidant effects[1][2]. It exerts this activity by scavenging free radicals, inhibiting lipid peroxidation, and modulating cellular signaling pathways, thereby protecting cells from oxidative stress[1][3]. The evaluation of this antioxidant potential is crucial for its development as a therapeutic agent. This document outlines the standard assays—DPPH, ABTS, and FRAP—used to quantify this activity.

Quantitative Antioxidant Activity of Aloin

The antioxidant capacity of aloin and aloin-rich extracts has been quantified using various assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or in terms of Trolox equivalents (TE), a water-soluble vitamin E analog used as an antioxidant standard. A lower IC50 value indicates higher antioxidant activity.

Table 1: Summary of Quantitative Antioxidant Data for Aloin and Aloe Vera Extracts

| Sample Type | Assay | Key Findings | Reference |

| Aloin-rich Ethyl Acetate Extract | DPPH | IC50 value of 35.45 µg/mL | [4] |

| A. vera Leaf Gel Methanol Extract | DPPH | Activity range: 1.64 to 9.21 µmol Trolox mL⁻¹ | [5][6] |

| A. vera Leaf Gel Methanol Extract | ABTS | Activity range: 0.73 to 5.14 µmol Trolox mL⁻¹ | [5][6] |

| Aloin | In vitro DNA damage | Pro-oxidant at low concentrations (8–300 μM), antioxidant at high concentrations (1.25–2.5 mM) | [7] |

| A. vera Leaf Latex | DPPH | IC50 value of 25.3 ± 2.45 µg/mL | [8] |

Note: The antioxidant activity can vary significantly based on the extraction method and the specific part of the Aloe plant used[4][9].

Experimental Protocols

Detailed methodologies for the three most common antioxidant assays are provided below. These protocols are standardized for assessing the capacity of compounds like aloin to act as antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing the purple-colored DPPH solution to become colorless or pale yellow. The change in absorbance is measured spectrophotometrically.[10][11]

Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.[11][12]

-

Aloin Sample Solutions: Prepare a stock solution of aloin in a suitable solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations (e.g., 10-200 µg/mL).

-

Control: A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner as the aloin samples.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add 100 µL of each aloin sample dilution (or standard/blank).

-

Add 100 µL of the 0.1 mM DPPH working solution to each well. For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.[10][12]

-

Mix thoroughly and incubate the plate or tubes in the dark at room temperature for 30 minutes.[8][13]

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[8][11]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

-

-

Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration of aloin required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.[13][14]

Methodology:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13] Before use, dilute the solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Aloin Sample Solutions: Prepare serial dilutions of aloin as described for the DPPH assay.

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of aloin to that of a Trolox standard curve.[11]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant capacity.[15]

Methodology:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

-

TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve 20 mM ferric chloride in water.

-

FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[16]

-

Aloin Sample Solutions: Prepare serial dilutions of aloin.

-

Standard: Prepare a ferrous sulfate (FeSO₄) solution for the standard curve (0.1 to 1.0 mM).

-

-

Assay Procedure:

-

Data Analysis:

-

Create a standard curve using the absorbance values of the FeSO₄ standards.

-

Calculate the FRAP value of the aloin samples from the standard curve. The results are expressed as mM Fe²⁺ equivalents per gram of sample.

-

Visualizations: Workflows and Mechanisms

Diagrams are provided to illustrate the experimental workflow for antioxidant assays and the proposed molecular mechanisms of aloin's antioxidant activity.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Proposed Antioxidant Mechanisms of Aloin.

References

- 1. nfnutra.com [nfnutra.com]

- 2. researchgate.net [researchgate.net]

- 3. The Intervention and Mechanism of Action for Aloin against Subchronic Aflatoxin B1 Induced Hepatic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of aloin, antioxidant activity, and toxicity of Aloe vera leaf gel products from Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 12. myfoodresearch.com [myfoodresearch.com]

- 13. ijls.in [ijls.in]

- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. louis.uah.edu [louis.uah.edu]

Aloin's Anti-Inflammatory Pathways: A Technical Guide for Researchers

An in-depth analysis of the molecular mechanisms and signaling cascades modulated by aloin in mitigating inflammatory responses.

Aloin, a primary bioactive anthraquinone glycoside found in the Aloe vera plant, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the molecular pathways through which aloin exerts its effects, offering valuable insights for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Core Mechanisms of Action

Aloin's anti-inflammatory activity is primarily attributed to its ability to suppress the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory cascade.[3][4] Experimental evidence, largely from studies on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells), demonstrates that aloin effectively reduces the levels of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Furthermore, aloin has been shown to inhibit the expression and activity of enzymes responsible for producing inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in nitric oxide (NO) and prostaglandin E2 (PGE2) production, respectively.[1][5]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of aloin are orchestrated through its interaction with several critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Aloin has been demonstrated to be a potent inhibitor of this pathway.[1][4] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This, in turn, blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby preventing the transcription of target inflammatory genes.[1][4] Some studies suggest this inhibition is mediated through the suppression of upstream kinases like p38 MAPK and Mitogen- and Stress-activated protein Kinase-1 (Msk1).[2][4]

Attenuation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in inflammation. Aloin has been shown to suppress the LPS-induced activation of the JAK1-STAT1/3 signaling pathway.[3][6] By inhibiting the phosphorylation of JAK1, aloin prevents the subsequent phosphorylation and nuclear translocation of STAT1 and STAT3, transcription factors that regulate the expression of various inflammatory mediators.[3]

Role in the MAPK Pathway

The role of aloin in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway is more complex, with some conflicting reports. The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a significant role in inflammation. Some studies indicate that aloin's anti-inflammatory effects are independent of the MAPK pathway.[3] Conversely, other research suggests that aloin can inhibit the phosphorylation of p38 and JNK, contributing to its anti-inflammatory and anti-apoptotic effects.[4][7] These discrepancies may arise from differences in experimental conditions, such as the timing of observation after LPS stimulation.[3]

Regulation of the NLRP3 Inflammasome

Recent evidence points to the involvement of the NLRP3 inflammasome in aloin's anti-inflammatory activity. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8][9] Aloin has been found to suppress the activation of the TAK1/NF-κB/NLRP3 signaling axis, leading to a downregulation of the NLRP3 inflammasome.[10]

The Role of Oxidative Stress

Aloin's anti-inflammatory properties are intrinsically linked to its antioxidant activity. It effectively reduces the production of reactive oxygen species (ROS) in response to inflammatory stimuli like LPS and heat stress.[3][11] This reduction in oxidative stress is significant as ROS can act as secondary messengers, activating pro-inflammatory signaling pathways such as JAK/STAT.[3] Aloin has been shown to enhance the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, illustrating the dose-dependent inhibitory effects of aloin on various inflammatory markers.

Table 1: Effect of Aloin on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

| Cytokine | Aloin Concentration | % Inhibition (Mean ± SD) | Reference |

| TNF-α | 100 µg/ml | ~40% | [3] |

| 150 µg/ml | ~60% | [3] | |

| 200 µg/ml | ~80% | [3] | |

| IL-6 | 100 µg/ml | ~35% | [3] |

| 150 µg/ml | ~55% | [3] | |

| 200 µg/ml | ~75% | [3] | |

| IL-1β | 100 µg/ml | ~45% | [3] |

| 150 µg/ml | ~65% | [3] | |

| 200 µg/ml | ~85% | [3] |

Table 2: Effect of Aloin on NO and iNOS Production in LPS-stimulated RAW264.7 Cells

| Mediator | Aloin Concentration | % Inhibition (Mean ± SD) | Reference |

| NO | 100 µg/ml | ~30% | [3] |

| 150 µg/ml | ~50% | [3] | |

| 200 µg/ml | ~70% | [3] | |

| iNOS Protein | 100 µg/ml | Significant reduction | [3] |

| 150 µg/ml | Stronger reduction | [3] | |

| 200 µg/ml | Marked reduction | [3] | |

| iNOS mRNA | 40 µM | Significant reduction | [5] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in the analysis of aloin's anti-inflammatory pathways.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) from Escherichia coli (typically at a concentration of 100 ng/mL).[3][4]

-

Aloin Treatment: Cells are pre-treated with varying concentrations of aloin (e.g., 100, 150, 200 µg/mL or 5-40 µM) for a specified period (e.g., 2 hours) before LPS stimulation.[3][5]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

RAW264.7 cells are seeded in 24-well plates.

-

After pre-treatment with aloin and stimulation with LPS for a designated time (e.g., 16 hours), the cell culture supernatants are collected.[3]

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

Western Blot Analysis for Protein Expression

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, p-IκBα, iNOS, COX-2, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed using image analysis software.[3][4]

Nitric Oxide (NO) Assay

-

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

An equal volume of cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.[1]

Reactive Oxygen Species (ROS) Detection

-

Intracellular ROS levels are measured using a ROS detection kit, often employing the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment, cells are incubated with DCFH-DA.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[3]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying aloin's anti-inflammatory effects.

Caption: Aloin's multifaceted anti-inflammatory signaling pathways.

Caption: A typical experimental workflow for in vitro analysis.

References

- 1. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Aloin suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploration of the mechanism of aloin ameliorates of combined allergic rhinitis and asthma syndrome based on network pharmacology and experimental validation [frontiersin.org]

- 8. Frontiers | Alum Activates the Bovine NLRP3 Inflammasome [frontiersin.org]

- 9. invivogen.com [invivogen.com]

- 10. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aloin Protects Skin Fibroblasts from Heat Stress-Induced Oxidative Stress Damage by Regulating the Oxidative Defense System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aloin Protects Skin Fibroblasts from Heat Stress-Induced Oxidative Stress Damage by Regulating the Oxidative Defense System - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Crystal Structure of Aloin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a bioactive compound is paramount for elucidating its mechanism of action and enabling structure-based drug design. Aloin, a prominent C-glycosidic anthraquinone found in the Aloe genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of aloin, addressing the current landscape of available data and offering a procedural roadmap for its crystallographic analysis.

While the chemical composition and various biological effects of aloin are well-documented, a definitive, publicly available single-crystal X-ray diffraction study detailing its precise three-dimensional atomic arrangement remains elusive in prominent databases. This guide, therefore, synthesizes established protocols for the isolation and crystallization of aloin and outlines the standard experimental workflow for its crystal structure determination, drawing parallels with structurally related compounds.

Isolation and Purification of Aloin for Crystallization

Obtaining high-purity crystalline aloin is the foundational step for successful single-crystal X-ray diffraction analysis. The primary source of aloin is the bitter yellow latex of Aloe species, most notably Aloe vera and Aloe ferox. Various methods have been developed for its extraction and purification, aiming to yield a product suitable for crystallization.

Experimental Protocol: Extraction and Purification

A common approach involves the following steps:

-

Extraction: The aloe latex is typically extracted with an alcohol, such as methanol or isobutanol.[1] The choice of solvent is critical for selectively dissolving aloin while minimizing the co-extraction of other compounds.

-

Concentration: The alcoholic extract is then concentrated under reduced pressure to increase the saturation of aloin.

-

Purification: The concentrated extract undergoes further purification to remove impurities like polysaccharides and other phenolic compounds. This can be achieved through techniques such as liquid-liquid extraction or chromatographic methods.[2]

-

Crystallization: The purified aloin is then crystallized from a suitable solvent system. A frequently employed method involves dissolving the purified solid in a hot alcohol (e.g., isobutanol) and then allowing it to cool slowly.[1][3] The slow cooling process promotes the formation of well-ordered single crystals.

The workflow for a typical isolation and crystallization process is depicted below:

Single-Crystal X-ray Diffraction: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.

General Experimental Protocol:

-

Crystal Mounting: A suitable single crystal of aloin is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.

The logical relationship for determining the crystal structure from diffraction data is illustrated below:

Presentation of Crystallographic Data

Although specific crystallographic data for aloin is not currently available in the public domain, a standard crystallographic study would present the quantitative data in a structured format for clarity and comparison. The following tables are hypothetical examples of how such data would be reported.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₂₁H₂₂O₉ |

| Formula weight | 418.39 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = Value° (%) | Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | Value | C2-C1-C6 | Value |

| C1-C6 | Value | C1-C2-C3 | Value |

| C2-C3 | Value | C2-C3-C4 | Value |

| C3-C4 | Value | C3-C4-C5 | Value |

| ... | ... | ... | ... |

Insights from Structurally Related Anthraquinone Glycosides

In the absence of a determined crystal structure for aloin, examining the structures of related anthraquinone C-glycosides and O-glycosides can provide valuable insights into its likely molecular conformation and intermolecular interactions. For instance, the crystal structures of other naturally occurring anthraquinones reveal key features such as the planarity of the anthraquinone core and the orientation of the glycosidic linkage. These studies also highlight the importance of hydrogen bonding networks in stabilizing the crystal lattice, a feature that would be expected to be prominent in the crystal structure of aloin due to its numerous hydroxyl groups.

Conclusion and Future Directions

The determination of the single-crystal structure of aloin is a critical next step in advancing our understanding of its biological activities. This technical guide provides a framework for achieving this goal, from the initial isolation and crystallization to the final structure refinement and data presentation. While a definitive crystal structure is yet to be published, the methodologies outlined here, combined with insights from related compounds, pave the way for future research in this area. The elucidation of aloin's three-dimensional structure will undoubtedly accelerate the development of novel therapeutics based on this versatile natural product.

References

The intricate Pathway of Aloin Biosynthesis in Aloe vera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin, a C-glycoside of aloe-emodin anthrone, is a prominent bioactive secondary metabolite in Aloe vera, renowned for its medicinal properties. Its biosynthesis is a complex process initiated by the polyketide pathway, involving a series of enzymatic reactions including condensation, cyclization, aromatization, and glycosylation. This technical guide provides an in-depth exploration of the aloin biosynthesis pathway, presenting current knowledge on the key enzymes, intermediates, and regulatory mechanisms. It is designed to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and plant biotechnology. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical route and associated workflows.

Introduction

Aloe vera has been utilized for centuries in traditional medicine due to its rich phytochemical composition. Among its various constituents, anthraquinones, particularly aloin (also known as barbaloin), are of significant interest due to their wide range of pharmacological activities. The biosynthesis of these complex molecules is a fascinating example of plant metabolic engineering. Understanding the aloin biosynthesis pathway at a molecular level is crucial for the metabolic engineering of Aloe vera to enhance the production of this valuable compound and for the development of novel therapeutic agents. This guide synthesizes the current understanding of this intricate pathway.

The Aloin Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of aloin is a multi-step process that originates from the general phenylpropanoid and polyketide pathways. The core anthraquinone structure is assembled via the polyketide pathway, followed by specific modifications to yield aloin.

Formation of the Polyketide Backbone

The initial step in aloin biosynthesis is the formation of a linear octaketide chain. This process is catalyzed by a Type III Polyketide Synthase (PKS) , specifically an Octaketide Synthase (OKS) .[1][2] The reaction involves the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA.[1]

Cyclization and Aromatization of the Octaketide Chain

The newly synthesized linear octaketide undergoes a series of intramolecular aldol condensations to form a tricyclic aromatic ring system. While the precise mechanism and the enzymes involved in Aloe vera are not yet fully elucidated, it is proposed that the octaketide intermediate is converted to emodin anthrone via an intermediate called atrochrysone through three aldol-type condensations and dehydration.[1] The recombinant expression of Aloe arborescens OKS in E. coli results in the formation of shunt products SEK4 and SEK4b, suggesting that additional enzymes, such as specific cyclases and aromatases, are required in vivo for the correct folding and cyclization of the octaketide chain to form the aloe-emodin anthrone scaffold.[1][3]

C-Glycosylation of Aloe-emodin Anthrone

The final step in aloin biosynthesis is the attachment of a glucose molecule to the aloe-emodin anthrone backbone via a carbon-carbon bond, a process known as C-glycosylation. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the C-10 position of aloe-emodin anthrone.[4] This C-glycosidic linkage is notably resistant to enzymatic and acidic hydrolysis.[5]

The proposed biosynthetic pathway of aloin is depicted in the following diagram:

References

- 1. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro biosynthesis of the C-glycosidic bond in aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From the Cover: Aloin, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Aloin: An In Vitro Technical Guide

Abstract: Aloin, a primary anthraquinone glycoside from the Aloe species, exhibits a wide spectrum of pharmacological activities. This document provides a comprehensive overview of the in vitro pharmacological properties of Aloin, with a focus on its anti-inflammatory, anti-cancer, antioxidant, and enzyme-inhibitory effects. It serves as a technical guide for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing key experimental protocols, and visualizing complex biological pathways. The evidence presented underscores Aloin's potential as a promising candidate for further investigation in drug discovery and development.

Anti-inflammatory Properties

Aloin has demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Mediators

Aloin effectively suppresses the production of pro-inflammatory cytokines and mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). It dose-dependently inhibits the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. Furthermore, Aloin curtails the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels[1][2][3]. While it effectively inhibits iNOS, some studies report it does not significantly affect cyclooxygenase-2 (COX-2) expression or prostaglandin E2 (PGE2) production[2][3].

Modulation of Key Signaling Pathways

Aloin exerts its anti-inflammatory effects by targeting several critical signaling cascades.

-

NF-κB Pathway: Aloin inhibits the LPS-induced inflammatory response by blocking the activation of the NF-κB pathway. It specifically suppresses the phosphorylation of the upstream kinases p38 and Msk1, which in turn prevents the phosphorylation, acetylation, and subsequent nuclear translocation of the NF-κB p65 subunit[1]. This blockade halts the transcription of NF-κB target genes, including TNF-α and IL-6.

-

JAK-STAT Pathway: Aloin has been shown to attenuate inflammation by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. It suppresses LPS-induced activation of JAK1 and the subsequent phosphorylation and nuclear translocation of STAT1 and STAT3[2].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of Aloin. It has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli[4][5].

Data Summary: Anti-inflammatory Activity

| Cell Line | Stimulant | Target | Effect | Concentration | Citation |

| RAW 264.7 | LPS | TNF-α, IL-6 Secretion | Dose-dependent inhibition | Up to 400 µM | [1] |

| RAW 264.7 | LPS | NO Production | Dose-dependent inhibition | 5-40 µM | [3] |

| RAW 264.7 | LPS | iNOS Expression | Dose-dependent inhibition | 100-200 µg/mL | [2] |

| RAW 264.7 | LPS | NF-κB p65 Phosphorylation | Inhibition | Up to 400 µM | [1] |

| RAW 264.7 | LPS | JAK1-STAT1/3 Activation | Suppression | 100-200 µg/mL | [2] |

Signaling Pathway Diagrams

References

- 1. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploration of the mechanism of aloin ameliorates of combined allergic rhinitis and asthma syndrome based on network pharmacology and experimental validation [frontiersin.org]

Aloin's Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interactions between aloin, a primary bioactive compound from the Aloe genus, and cellular membranes. Understanding these interactions is critical for elucidating its mechanisms of action, therapeutic potential, and toxicological profile. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Direct Effects on Plasma and Mitochondrial Membrane Integrity

Aloin has been shown to exert significant, dose-dependent effects on the structural integrity of cellular membranes, which is a key factor in its cytotoxic and apoptotic activities. Studies on various cell lines, particularly Jurkat T cells, demonstrate that aloin treatment leads to compromised plasma membrane integrity and a preceding loss of mitochondrial membrane potential, indicating a mitochondrial-dependent pathway for apoptosis.[1][2]

1.1 Quantitative Analysis of Aloin-Induced Membrane Changes

The following table summarizes the key quantitative findings from studies investigating aloin's impact on cell viability and membrane integrity.

| Parameter Measured | Cell Line | Aloin Concentration | Result | Reference |

| Cell Viability | HaCaT | 100 µg/mL | Cell viability was 88.7%, showing a slight inhibitory effect. | [3] |

| Protective Effect (Post UVB) | HaCaT | 50 µg/mL | Significantly increased cell viability to 87.0% after UVB exposure. | [3] |

| Intestinal Barrier Function (TER) | Caco-2 cells | 0.05–500 µM | Dose-dependent decrease in Transepithelial Electrical Resistance (TER) value, indicating compromised barrier integrity. | [4] |

| Cytotoxicity (Membrane Integrity) | Jurkat T cells | Dose-dependent | Treatment resulted in compromised membrane integrity and a reduction in cell size. | [1][2] |

| Mitochondrial Membrane Potential | Jurkat T cells | Dose-dependent | Loss of mitochondrial membrane potential was observed, preceding the loss of cell membrane integrity. | [1][2][5] |

| Intestinal Absorption | Caco-2 Monolayer | 5-50 µM | 5.51% to 6.60% of aloin was absorbed. | [6] |

1.2 Experimental Protocols

1.2.1 Assessment of Cell Membrane Integrity and Mitochondrial Potential via Flow Cytometry

This protocol is a standard method for evaluating apoptosis by simultaneously assessing the integrity of the plasma membrane and the electrochemical potential of the mitochondrial membrane.[1][2]

-

Cell Culture and Treatment: Culture cells (e.g., Jurkat T cells) under standard conditions. Treat cells with varying concentrations of aloin for a specified duration (e.g., 24 hours). Include untreated and positive controls.

-

Staining: Harvest the cells by centrifugation. Resuspend the cell pellet in a binding buffer. Add fluorescent dyes such as Propidium Iodide (PI) to identify cells with compromised plasma membranes and a mitochondrial-potential-sensitive dye (e.g., JC-1 or DiOC6) to assess mitochondrial health.

-

Incubation: Incubate the stained cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the dyes with appropriate lasers and collect the emission signals in different channels.

-

Data Interpretation: Quantify the cell populations:

-

Live cells: PI-negative and high mitochondrial dye fluorescence.

-

Early apoptotic cells: PI-negative and low mitochondrial dye fluorescence.

-

Late apoptotic/necrotic cells: PI-positive.

-

1.3 Visualization: Workflow for Membrane Integrity Assessment

Modulation of Membrane-Associated Signaling Pathways

Aloin's interaction with the cell membrane is not limited to physical disruption. It also modulates the activity of several critical signaling pathways that are often initiated at or near the membrane, influencing cellular processes like apoptosis, inflammation, and proliferation.

2.1 Key Signaling Pathways Affected by Aloin

-

PI3K/AKT/mTOR Pathway: Aloin has been shown to inhibit the PI3K/AKT/mTOR pathway. This inhibition is linked to an increase in autophagic flux and the promotion of apoptosis in cancer cells, such as osteosarcoma.[5][7]

-

MAPK Signaling Pathway: Aloin modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by inhibiting the phosphorylation of p38 and JNK.[3] This action is associated with its protective effects against UVB-induced apoptosis and its anti-inflammatory properties.[3][8]

-

NF-κB Signaling Pathway: Studies indicate that aloin can suppress the activation of the NF-κB pathway, a key regulator of inflammation. This contributes to its anti-inflammatory effects.[9]

2.2 Quantitative Analysis of Signaling Pathway Modulation

| Pathway Component | Cell/Tissue Model | Aloin Concentration | Effect | Reference |

| p-p38 Phosphorylation Ratio | HaCaT Cells (UVB-irradiated) | 100 µg/mL | Reduced from 146.0% to 85.3% | [3] |

| p-JNK Phosphorylation Ratio | HaCaT Cells (UVB-irradiated) | 100 µg/mL | Reduced from 106.7% to 66.6% | [3] |

| PI3K/AKT/mTOR Proteins | HOS and MG63 Osteosarcoma Cells | 100-300 µM | Dose-dependent decrease in protein expression levels. | [7] |

| TAK1/NF-κB/NLRP3 Pathway | Human Nucleus Pulposus Cells | 200 µM | Suppressed the activation of the pathway induced by TNF-α. | [9] |

2.3 Experimental Protocols

2.3.1 Analysis of Protein Expression and Phosphorylation via Western Blot

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for studying the activation state of signaling pathways.[3][9]

-

Protein Extraction: Following cell treatment with aloin, lyse the cells in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the expression of target proteins to a loading control (e.g., β-actin).

2.4 Visualization: Signaling Pathways Modulated by Aloin

References

- 1. Aloin induces apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-Dependent Effects of Aloin on the Intestinal Bacterial Community Structure, Short Chain Fatty Acids Metabolism and Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intestinal absorption of aloin, aloe-emodin, and aloesin; A comparative study using two in vitro absorption models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploration of the mechanism of aloin ameliorates of combined allergic rhinitis and asthma syndrome based on network pharmacology and experimental validation [frontiersin.org]

- 9. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Aloin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin, a bioactive anthraquinone-C-glycoside found in the latex of Aloe species, has a rich history of medicinal use, primarily as a potent laxative. This technical guide provides an in-depth exploration of the discovery, historical research, and evolving understanding of aloin's chemical and biological properties. It details the methodologies for its extraction and purification, presents quantitative data for comparative analysis, and elucidates the key signaling pathways through which aloin exerts its pharmacological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a foundation for future investigations into the therapeutic potential of this natural compound.

Historical Perspective and Discovery

The use of Aloe vera as a medicinal plant dates back to ancient civilizations. However, the isolation of its potent laxative constituent, aloin, occurred much later. The compound was first isolated in 1850, but it was the work of Jowett and Potter in 1905 that brought a more detailed, albeit initially incorrect, scientific description of what they termed "barbaloin."[1] Early research in the late 19th and early 20th centuries focused on understanding its chemical nature. In 1907, French chemist E. Léger's work on the transformation of barbaloin at high temperatures contributed to the understanding that aloin exists as a mixture of diastereomers.[1] It is now known that aloin is a diastereoisomeric mixture of aloin A (barbaloin) and aloin B (isobarbaloin), which share similar chemical properties.[2][3] The correct empirical formula and stereochemistry were determined through subsequent, more advanced analytical techniques.

Chemical Structure

Aloin is chemically known as 10-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone.[4] It is an anthraquinone glycoside, characterized by an anthrone skeleton modified with a sugar molecule.[3] The two primary diastereomers, Aloin A and Aloin B, differ in the stereochemical configuration at the C-10 glycosidic bond.

Extraction and Purification of Aloin

The extraction and purification of aloin from Aloe latex are critical steps for research and pharmaceutical applications. Various methods have been developed, primarily relying on solvent extraction followed by purification techniques like crystallization.

Data Presentation: Comparative Analysis of Extraction Methods

The yield and purity of extracted aloin are highly dependent on the starting material (e.g., fresh latex vs. dried latex), the solvent system employed, and the extraction technique. The following tables summarize quantitative data from various studies to provide a comparative overview.

| Starting Material | Extraction Method | Solvent System | Yield (%) | Purity (%) | Reference |

| Dried Latex | Ultrasonic | Ethyl Acetate | 24.50 | 84.22 | [5] |

| Dried Latex | Stirring | Ethyl Acetate | - | 71.56 | [5] |

| Liquid Latex | Ultrasonic | Ethyl Acetate | - | 41.96 | [5] |

| Liquid Latex | Stirring | Ethyl Acetate | - | 37.12 | [5] |

| Yellow Juice | Concentration & Extraction | Ethyl Acetate | 40 | 86 | [6] |

| Yellow Juice with Ethylene Glycol | Concentration & Extraction | Ethyl Acetate | 52 | 87 | [6] |

| Yellow Juice with Glycerol | Concentration & Extraction | Ethyl Acetate | 48 | 87 | [6] |

| Yellow Juice | Concentration & Extraction | Isobutanol | 56 | 90 | [6] |

Note: Yield and purity can vary based on specific experimental conditions not fully detailed in all source materials.

| Sample Source (Region) | Aloin Content in Dry Latex (mg/g DW) | Aloin Content in Dry Gel (mg/g DW) | Reference |

| Elgeyo-Marakwet, Kenya | 237.971 ± 5.281 | - | [1] |

| Baringo, Kenya | 198.409 ± 2.000 | - | [1] |

| Kisumu, Kenya | 40.760 ± 0.088 | - | [1] |

DW: Dry Weight

Experimental Protocols

This protocol is a generalized procedure based on common methodologies described in the literature.[2][6][7]

Objective: To extract and purify aloin from Aloe vera latex.

Materials:

-

Fresh or dried Aloe vera latex (yellow exudate)

-

Solvents: Methanol, Ethanol, Ethyl Acetate, Isobutanol, n-Hexane

-

Distilled water

-

Rotary evaporator

-

Magnetic stirrer and hot plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Crystallization dishes

-

Refrigerator or cold bath

Methodology:

-

Preparation of Latex:

-

For fresh latex (yellow juice), it can be used directly or concentrated by evaporation under reduced pressure at a temperature of approximately 55°C.[6]

-

For dried latex, it can be ground into a powder.

-

-

Initial Extraction (Defatting - Optional):

-

To remove non-polar compounds, the latex can be stirred with n-hexane for 2 hours. The solvent is then decanted or filtered off.

-

-

Aloin Extraction:

-

The pre-treated or raw latex is then subjected to extraction with a polar solvent such as methanol, ethanol, or ethyl acetate.

-

The mixture is typically stirred vigorously for a set period (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., 50-60°C for ethyl acetate).[6]

-

The process can be repeated multiple times (e.g., thrice) to maximize the extraction of aloin.[6]

-

-

Concentration:

-

The combined solvent extracts are filtered and then concentrated using a rotary evaporator to obtain a crude extract.

-

-

Purification by Crystallization:

-

The crude extract is redissolved in a suitable solvent for crystallization, such as isobutanol, at an elevated temperature (e.g., 70°C).[6]

-

The solution is then cooled to a low temperature (e.g., 5°C) and kept for several hours (e.g., 4 hours) to allow aloin to crystallize.[6]

-

The crystallized aloin is collected by filtration, washed with a small amount of cold solvent, and then dried.

-

This protocol provides a standard method for the quantitative analysis of aloin in extracts.[1][8][9]

Objective: To quantify the concentration of aloin in an Aloe vera extract.

Materials and Equipment:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Aloin analytical standard

-

HPLC-grade solvents: Acetonitrile, Methanol

-

HPLC-grade water

-

Phosphoric acid or Acetic acid (for mobile phase pH adjustment)

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Standard Solutions:

-

A stock solution of the aloin standard is prepared by accurately weighing and dissolving it in methanol to a known concentration (e.g., 1 mg/mL).[1]

-

A series of working standard solutions are prepared by diluting the stock solution to different concentrations (e.g., 0.5 to 150 µg/mL) to construct a calibration curve.[1]

-

-

Preparation of Sample Solution:

-

The aloin extract is accurately weighed and dissolved in the mobile phase or methanol to a known concentration.

-

The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or acetic acid). A typical gradient might be 24% acetonitrile for the initial phase, increasing to 50% over a period, and then returning to the initial conditions.

-

Flow Rate: 1.0 mL/min is a typical flow rate.

-

Column Temperature: Maintained at ambient or a controlled temperature (e.g., 35°C).[10]

-

Detection Wavelength: Aloin is typically detected at 254 nm or by scanning a range that includes its absorption maxima (around 266, 298, and 354 nm).[2]

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

The peak area of aloin in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration.

-

Biological Activities and Signaling Pathways

Aloin exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being of significant research interest. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-inflammatory Effects

Aloin has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This is primarily achieved through the modulation of the NF-κB and JAK-STAT signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), aloin has been shown to inhibit the activation of this pathway. It blocks the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for TNF-α and IL-6.

Caption: Aloin inhibits the NF-κB signaling pathway, reducing inflammation.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical route for cytokine signaling. Aloin has been demonstrated to suppress the LPS-induced phosphorylation of JAK1, STAT1, and STAT3. This inhibition prevents the nuclear translocation of STAT1 and STAT3, thereby downregulating the expression of inflammatory mediators.

Caption: Aloin's anti-inflammatory action via JAK-STAT pathway inhibition.

Anticancer Effects

Aloin has demonstrated anticancer properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration. These effects are mediated through the modulation of pathways such as MAPK and PI3K/Akt.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are crucial for cell survival, proliferation, and differentiation. Aloin has been shown to inhibit the phosphorylation of key proteins in these pathways, such as ERK, JNK, p38 (in the MAPK pathway), and Akt. By downregulating these pro-survival signals, aloin can induce apoptosis and inhibit the growth of cancer cells.

Caption: Aloin's anticancer effects through MAPK and PI3K/Akt pathway modulation.

Experimental Protocols for Signaling Pathway Analysis

This protocol outlines the general steps for assessing the phosphorylation status of proteins in signaling pathways after treatment with aloin.

Objective: To determine the effect of aloin on the phosphorylation of key signaling proteins (e.g., p65, STAT3, Akt, ERK).

Materials and Equipment:

-

Cell culture reagents

-

Aloin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

Electrotransfer system and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., RAW264.7 macrophages for inflammation studies) at an appropriate density and allow them to adhere.

-

Pre-treat the cells with various concentrations of aloin for a specified time (e.g., 2 hours).

-

Stimulate the cells with an agonist (e.g., LPS at 100 ng/mL) for a defined period (e.g., 30 minutes) to activate the signaling pathway of interest.[11]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane multiple times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

This protocol describes the general method for quantifying the mRNA expression of target genes (e.g., TNF-α, IL-6) following aloin treatment.

Objective: To measure the effect of aloin on the expression of inflammatory cytokine genes.

Materials and Equipment:

-

Cell culture reagents

-

Aloin

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Primers specific for the target genes and a housekeeping gene (e.g., GAPDH)

Methodology:

-

Cell Culture and Treatment:

-

Treat cells with aloin and/or an inflammatory stimulus as described for the Western blot protocol.

-

-

RNA Extraction:

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.[3]

-

-

Quantitative PCR (qPCR):

-

Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).[3]

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.[3]

-

-

Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the expression of the housekeeping gene.

-

Conclusion and Future Directions

Aloin, a compound with a long history rooted in traditional medicine, continues to be a subject of significant scientific interest. This guide has provided a comprehensive overview of its discovery, methods for its isolation and quantification, and its mechanisms of action at the molecular level. The detailed experimental protocols and comparative data tables are intended to be a valuable resource for researchers.

Future research should focus on further elucidating the complex pharmacology of aloin. This includes identifying additional molecular targets and signaling pathways, investigating its bioavailability and metabolism in vivo, and exploring its therapeutic potential for a wider range of diseases. The development of optimized and standardized extraction and purification protocols will also be crucial for ensuring the quality and consistency of aloin for both research and potential clinical applications. The historical journey of aloin from a traditional remedy to a molecule with well-defined biological activities underscores the importance of natural products in modern drug discovery.

References

- 1. Quantification of Aloin in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 6. US6506387B1 - Method for preparing aloin by extraction - Google Patents [patents.google.com]

- 7. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Aloin Extraction from Aloe Vera Leaves